(1S)-1-phenylpropane-1,3-diol
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound (1S)-1-phenylpropane-1,3-diol is systematically named according to IUPAC rules as This compound . This nomenclature specifies:
- A three-carbon propane backbone substituted with hydroxyl (-OH) groups at positions 1 and 3.
- A phenyl group (-C₆H₅) attached to the first carbon of the propane chain.
- The (1S) stereodescriptor, indicating the absolute configuration of the chiral center at carbon 1.
Common synonyms for this compound include:
- (S)-1-Phenyl-1,3-propanediol
- (1S)-1-Phenyl-1,3-propanediol
- 1-Phenylpropane-1,3-diol (racemic form)
- 3-Hydroxy-3-phenyl-1-propanol (obsolete variant)
Regulatory identifiers include CAS numbers 96854-34-1 (S-enantiomer) and 4850-49-1 (racemic mixture), as well as PubChem CID 6950537 .
Molecular Structure and Functional Group Analysis
The molecular formula of this compound is C₉H₁₂O₂ , with a molar mass of 152.19 g/mol . Key structural features include:
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Backbone | Propane chain (C1–C3) |
| Functional groups | - Two hydroxyl (-OH) groups at C1 and C3 - Phenyl ring at C1 |
| Bond angles | Tetrahedral geometry at C1 (chiral center) |
| Hybridization | sp³ hybridization at C1 and C3; sp² hybridization in phenyl ring |
The phenyl group contributes aromatic character, while the 1,3-diol configuration enables hydrogen bonding and influences solubility in polar solvents. The distance between hydroxyl groups (2.46 Å, based on propane chain geometry) facilitates intramolecular hydrogen bonding in specific conformations.
Stereochemical Configuration and Enantiomeric Purity
This compound contains a single stereocenter at C1 , leading to two enantiomers:
- (1S)-enantiomer : Specific optical rotation [α]₂₅ᴅ = -54.5° (c = 1 in 1,2-dichloroethane)
- (1R)-enantiomer : Specific optical rotation [α]₂₅ᴅ = +54.5° under identical conditions
Table 2: Enantiomeric Differentiation
| Property | (1S)-Enantiomer | (1R)-Enantiomer |
|---|---|---|
| CAS Number | 96854-34-1 | 103548-16-9 |
| Melting Point | 62–66°C | 62–66°C |
| PubChem CID | 6950537 | 2735120 |
| SMILES Notation | C1=CC=C(C=C1)C@@HO | C1=CC=C(C=C1)C@HO |
Enantiomeric purity is typically assessed via:
- Chiral GC : ≥97.5% enantiomeric excess (e.e.) in commercial samples
- Polarimetry : Correlation between observed rotation and enantiomer ratio
- X-ray crystallography : Absolute configuration confirmation
The Cahn-Ingold-Prelog priority rules assign the S-configuration due to the following substituent order at C1:
- Phenyl (-C₆H₅)
- Hydroxyl (-OH)
- Hydroxyethyl (-CH₂CH₂OH)
- Hydrogen (-H)
Structure
2D Structure
Properties
IUPAC Name |
(1S)-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426201 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96854-34-1 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of (1S)-1-phenylpropane-1,3-dione
One of the most common synthetic routes to (1S)-1-phenylpropane-1,3-diol involves the reduction of its diketone precursor, (1S)-1-phenylpropane-1,3-dione. This method typically uses hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
- Sodium borohydride or lithium aluminum hydride as reducing agents.
- Solvents like tetrahydrofuran (THF) or methanol.
- Controlled temperature conditions to maintain stereoselectivity.
-
- High selectivity for the diol product.
- Straightforward reaction setup.
-
- Catalytic hydrogenation using palladium on carbon (Pd/C) under high pressure and temperature is employed for large-scale production, offering high yield and selectivity.
This method efficiently converts the diketone to the diol while preserving the (1S) stereochemistry, crucial for the compound’s biological activity.
Asymmetric Hydrogenation of β-Keto Esters
A highly enantioselective and scalable method for synthesizing this compound involves asymmetric hydrogenation of β-keto esters, followed by reduction to the diol.
-
- Chiral diphosphine-ruthenium complexes.
-
- Asymmetric hydrogenation of achiral β-keto esters under atmospheric pressure using chiral ruthenium catalysts.
- Subsequent reduction of the resulting β-hydroxy esters with lithium aluminum hydride (LiAlH4) in THF at 0°C for 2–3 hours to yield the 1,3-diol.
-
- Excellent enantioselectivity with enantiomeric excess (e.e.) values ranging from 88% to 99%.
- High yields of β-hydroxy esters and final diols.
- No racemization during LiAlH4 reduction, maintaining optical purity.
-
- Applicable to various aryl and alkyl-substituted β-keto esters.
- Effective at atmospheric pressure, making it accessible for standard laboratory setups.
| Entry | R Group | Catalyst | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Configuration |
|---|---|---|---|---|---|---|---|
| 4a/5a | CH3 (ethyl ester) | (R)-2/(S)-2 | 40 | 1 | 100 | 99 | R/S |
| 4f/5f | Phenyl | (R)-2/(S)-2 | 50 | 18 | 95 | 97 | R/S |
| 4h/5h | 4-Me-C6H4 | (R)-1/(S)-1 | 65 | 20 | 100 | 97 | R/S |
| 4k/5k | 4-Cl-C6H4 | (R)-2/(S)-2 | 50 | 24 | 100 | 95 | R/S |
(Data adapted from Ridha Touati and Béchir Ben Hassine, 2008)
- Summary:
This method provides a robust and versatile route to enantiomerically pure this compound, suitable for both research and industrial applications.
Notes on Reaction Mechanisms and Stereochemical Control
- The asymmetric hydrogenation employs chiral ruthenium complexes that coordinate to the β-keto ester, directing hydrogen addition to one face of the ketone, thus controlling stereochemistry.
- The subsequent LiAlH4 reduction converts the ester to the diol without racemization, preserving the stereochemical integrity.
- The (1S) configuration is confirmed by chiral HPLC and optical rotation measurements, ensuring the product’s enantiomeric purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield & Purity | Scale & Application |
|---|---|---|---|---|
| Reduction of diketone | NaBH4 or LiAlH4 | THF or MeOH, controlled temp | High yield, stereospecific | Lab and industrial scale |
| Catalytic hydrogenation (Pd/C) | Pd/C catalyst, H2 gas | High pressure, elevated temp | High yield, selective | Industrial production |
| Asymmetric hydrogenation of β-keto esters | Chiral diphosphine-Ru catalysts | Atmospheric pressure, MeOH solvent | 88-99% e.e., high yield | Lab-scale to multigram |
| Dialkylzinc addition (general method) | Chiral amino alcohol catalysts | Variable | Limited substrate scope | Specialized synthesis |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1S)-1-phenylpropane-1,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of (1S)-1-phenylpropane-1-ol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: (1S)-1-phenylpropane-1,3-dione.
Reduction: (1S)-1-phenylpropane-1-ol.
Substitution: (1S)-1-phenylpropane-1,3-dichloride.
Scientific Research Applications
Organic Synthesis
(1S)-1-phenylpropane-1,3-diol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form (1S)-1-phenylpropane-1,3-dione—makes it an essential intermediate in organic synthesis .
| Reaction Type | Product | Reagents |
|---|---|---|
| Oxidation | (1S)-1-phenylpropane-1,3-dione | KMnO₄ or CrO₃ |
| Reduction | (1S)-1-phenylpropane-1-ol | NaBH₄ in methanol |
| Substitution | (1S)-1-phenylpropane-1,3-dichloride | SOCl₂ or PBr₃ |
Pharmaceutical Applications
The compound is investigated for its potential therapeutic properties. It has been identified as an important intermediate in the synthesis of several pharmaceuticals:
- Fluoxetine and Norfluoxetine : Used in the treatment of depression and anxiety disorders .
- Tolterodine : A medication for urinary incontinence .
Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity and providing insights into drug design .
Biocatalysis and Fermentation
Studies have shown that this compound can be produced via biotransformation processes using microorganisms. For example:
- Colletotrichum acutatum has been used to biotransform cinnamyl alcohol into this compound effectively, demonstrating its potential in green chemistry applications .
This method allows for the reuse of biocatalysts multiple times without significant loss of activity.
Case Study 1: Synthesis of Selective Estrogen Receptor Modulators (SERMs)
In a study focusing on drug development, this compound was utilized as a precursor for synthesizing SERMs. The unique stereochemistry of the compound played a crucial role in enhancing the selectivity and efficacy of the resulting drugs .
Case Study 2: Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Experiments demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (1S)-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-1-Phenylpropane-1,3-Diol
Amino-Functionalized Derivatives
(1S,2S)-2-Amino-1-Phenylpropane-1,3-Diol
- Structure: Features an amino group at the second carbon.
- Properties: Increased solubility in acidic media due to protonation of the amino group. CAS Registry Number: 28143-91-1, with applications as a chiral building block in drug synthesis . (1S,2S)-2-Amino-1-(4-Nitrophenyl)Propane-1,3-Diol
Structure : Substituted with a nitro group on the phenyl ring.
- Properties :
- Synthesis : Derived from catalytic hydrogenation of nitro precursors .
Triol Derivatives: (1S,2R)-1-Phenylpropane-1,2,3-Triol
Polymer-Relevant Diols
2,2-Bis(azidomethyl)propane-1,3-Diol and 2,2-Dinitropropane-1,3-Diol
Cyclohexylmethoxy-Substituted Analog
- Structure : (1S)-1-[3-(Cyclohexylmethoxy)phenyl]propane-1,3-Diol
- Properties: Increased hydrophobicity due to the cyclohexylmethoxy group. Potential use in lipid-soluble drug formulations or surfactants .
Comparative Data Table
Biological Activity
(1S)-1-phenylpropane-1,3-diol, also known as 1-phenylpropane-1,3-diol, is a compound belonging to the class of phenylpropanoids. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 152.19 g/mol
- Structural Characteristics : The compound features two hydroxyl groups (-OH) and a phenyl group, making it a diol with potential for various biochemical interactions.
Enzyme Interaction
This compound has been shown to interact with several enzymes:
- Pancreatic Lipase Inhibition : This compound acts as an inhibitor of pancreatic lipase, with a potency comparable to that of orlistat, which is used in obesity management. The inhibition mechanism is likely due to the formation of hydrogen bonds between the hydroxyl groups of the diol and the active site of the enzyme.
- Oxidoreductase Activity : The compound interacts with oxidoreductases, influencing oxidation-reduction reactions. The hydroxyl groups can act as electron donors or acceptors, impacting various metabolic pathways.
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Signaling Modulation : It modulates kinase and phosphatase activities, leading to changes in gene expression related to oxidative stress responses. This modulation enhances cellular defenses against reactive oxygen species.
- Gene Expression Alteration : The compound influences transcription factors that regulate specific genes, affecting mRNA and protein levels within cells.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been tested for its ability to scavenge free radicals, with notable efficacy demonstrated in various assays .
Antimicrobial Activity
The compound has shown antimicrobial properties against several pathogens. For instance:
- Fungistatic Activity : In studies against Candida albicans, the minimum inhibitory concentration (MIC) values ranged from 37 to 124 μg/mL for related compounds derived from propenylbenzenes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma), showing varying degrees of effectiveness depending on concentration .
Study on Enzymatic Activity
A study highlighted the enzymatic hydrolysis of derivatives of this diol, showing its utility in synthesizing various organic compounds while evaluating biological activities such as antioxidant and antimicrobial effects .
In Silico Toxicity Prediction
In silico models have been developed to predict the toxicity levels associated with repeated doses of compounds similar to this compound. These models assist in estimating the no observed adverse effect level (NOAEL) and lowest observed adverse effect level (LOAEL), providing insights into safety profiles for potential therapeutic applications .
Applications
This compound has several applications across different fields:
- Pharmaceuticals : It serves as an intermediate in drug synthesis and may be explored further for its therapeutic potential in managing metabolic disorders and oxidative stress-related diseases.
- Biotechnology : Its role in enzyme-catalyzed reactions makes it valuable for research involving metabolic pathways and biocatalysis.
Q & A
Q. What are the primary synthetic routes for (1S)-1-phenylpropane-1,3-diol, and how do reaction conditions influence yield and stereochemical purity?
Methodological Answer: The most widely reported synthesis involves the reduction of 3-hydroxy-3-phenylpropionic acid ethyl ester (I) using LiAlH₄ in tetrahydrofuran (THF) . This reaction produces 1-phenylpropane-1,3-diol (II) with high regioselectivity. Critical parameters include:
- Temperature : Room temperature for initial stirring, followed by reflux (8–12 hours).
- Stoichiometry : A 1:1 molar ratio of substrate to LiAlH₄ ensures complete reduction.
- Workup : Filtration and crystallization from diluted ethanol yield the pure diol .
For stereochemical control, chiral resolution or asymmetric catalysis may be required, though direct enantioselective synthesis methods are less documented for the 1,3-diol variant.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer: Stereochemical confirmation relies on:
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases.
- Optical Rotation : Measurement of specific rotation ([α]D) compared to literature values (e.g., +15.6° for (1S)-configured analogs).
- NMR Spectroscopy : Analysis of coupling constants (e.g., vicinal protons in diol groups) and NOE experiments to confirm spatial arrangement .
Advanced Research Questions
Q. How can enantioselectivity be optimized in catalytic hydrogenation or enzymatic synthesis of this compound intermediates?
Methodological Answer: Enantioselectivity is influenced by:
- Catalytic Systems : Pt/Al₂O³ with chiral modifiers (e.g., cinchona alkaloids) in hydrogenation reactions. For example, using AcOH as a solvent enhances (1S)-selectivity (67–78% ee) compared to toluene, which inverts enantioselectivity .
- Enzymatic Cascades : Multi-enzyme systems (e.g., benzaldehyde lyase [BAL] and alcohol dehydrogenase [ADH]) can stereoselectively assemble diols from aldehydes. Adapting these for 1,3-diols requires engineering substrate-binding pockets to accommodate the extended carbon chain .
Q. What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic synthesis methods?
Methodological Answer: Discrepancies arise from divergent mechanistic pathways:
- Chemical Synthesis : LiAlH₄ reduction lacks inherent stereocontrol, necessitating post-synthesis resolution (e.g., diastereomeric salt formation with chiral acids like tartaric acid).
- Enzymatic Synthesis : Enzymes like LB-ADH or benzoylformate decarboxylase (BFD) provide high enantiomeric excess (de >98%) but require substrate compatibility. Hybrid approaches (e.g., kinetic resolution coupled with chemical steps) can reconcile these differences .
Q. How is this compound utilized in the stereoselective synthesis of bioactive molecules?
Methodological Answer: The diol serves as a chiral building block in:
- Pharmaceutical Intermediates : For example, in the synthesis of (R)-tomoxetine , where the diol is converted to a mesylate intermediate (III) for nucleophilic substitution with 2-methylphenol .
- Catalyst Design : As a ligand precursor in asymmetric catalysis. Its hydroxyl groups can coordinate metals like ruthenium or palladium to enhance enantioselectivity in C–C bond-forming reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
